2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that finds applications in various fields of scientific research. This article delves into its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediates. The starting materials are usually readily available chemicals, which undergo a series of reactions such as bromination, amidation, and cyclization.
Amidation: : The intermediate product is then reacted with an amine to form an amide. This step usually requires a coupling reagent such as carbodiimide or an acid chloride to facilitate the formation of the amide bond.
Cyclization: : The final step often involves the cyclization of the intermediate to form the thienopyrimidine ring structure. This process typically requires a strong acid or base and high temperatures to promote ring closure.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to increase yield and purity. This may include continuous flow reactors for bromination and automated systems for coupling reactions, which enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: : This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halides or nucleophiles.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired outcome. Typical reagents include halides for substitution, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions can range from room temperature to elevated temperatures and may require specific solvents to dissolve the reactants.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide serves as a precursor for synthesizing more complex molecules. Its functional groups allow for various modifications, making it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It can interact with specific proteins and enzymes, influencing biological pathways and providing insights into disease mechanisms.
Industry
In the industrial sector, the compound finds use in developing new materials and pharmaceuticals. Its unique structure allows for creating drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and thienopyrimidine ring contribute to its binding affinity and specificity. Upon binding, it can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
2-fluoro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
2-iodo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Uniqueness
What sets 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide apart from these similar compounds is its bromine atom, which influences its chemical reactivity and biological activity. The bromine's size and electron-withdrawing properties can enhance the compound's interaction with molecular targets, potentially leading to more potent effects.
Conclusion
This compound is a compound of significant interest due to its diverse applications in research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its potential therapeutic properties offer promising avenues for medical research. Through careful analysis of its preparation methods, chemical reactions, and scientific applications, we gain a comprehensive understanding of this fascinating compound.
Properties
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSEOZPRVUYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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